3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride
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Overview
Description
“3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride” is a chemical compound with the molecular formula C6H10BrClN4O . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BrN4O.ClH/c1-11-4(9-5(7)10-11)6(12)2-8-3-6;/h8,12H,2-3H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Chemical Synthesis and Derivatives
The compound has been a subject of interest in chemical synthesis, particularly in the creation of various derivatives and analogs. For instance, Bhati (2013) elaborated on the synthesis of several substituted Azetidinonyl and Thiazolidinonyl Quinazolon 4 3H Ones, highlighting their potent anti-inflammatory activities compared to standard drugs like phenyl butazone (Bhati, 2013). Similarly, research by Jones et al. (1988) delved into the synthesis and antiviral properties of certain compounds related to 3-(5-Bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride, emphasizing their potential as inhibitors of herpes simplex virus type 1 and varicella-zoster virus (Jones, Sayers, Walker, & De Clercq, 1988).
Pharmacological Exploration
The compound and its derivatives have shown promising pharmacological properties. The research by Harrison et al. (2001) identified an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration, indicating the potential of these compounds in treating conditions like emesis and depression (Harrison et al., 2001). Additionally, the physicochemical properties of new S-derivatives of 5-(5-bromo-furan-2-yl)-4-methyl-1,2,4-triazol-3-thiols were explored, revealing promising antibacterial activity against a broad range of microorganisms, which could lead to the development of new antibiotics (Anonymous, 2020).
Medicinal Chemistry and Drug Development
Various studies have focused on the synthesis of new compounds using this compound as a precursor or a key component, targeting the development of non-steroidal anti-inflammatory and analgesic agents (Kumar, Lal, & Rani, 2014), as well as potential antimicrobial agents (Singh et al., 2010).
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302: Harmful if swallowed. The precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .
Properties
IUPAC Name |
3-(5-bromo-2-methyl-1,2,4-triazol-3-yl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O.ClH/c1-11-4(9-5(7)10-11)6(12)2-8-3-6;/h8,12H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWQLXMBAIASKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C2(CNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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